

# Application Note & Protocol: On-Surface Polymerization Reactions on Au(111)

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## Compound of Interest

Compound Name: *1-Bromo-4-(bromomethyl)naphthalene*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: On-surface synthesis is a powerful bottom-up approach for creating atomically precise one-dimensional (1D) and two-dimensional (2D) polymers and nanostructures directly on a catalytically active surface.<sup>[1]</sup> The Au(111) single crystal is a widely used substrate due to its relative inertness, which allows for the diffusion and self-assembly of precursor molecules, and its ability to catalyze specific polymerization reactions, such as Ullmann-like coupling, at elevated temperatures.<sup>[1][2]</sup> This document provides a detailed protocol for the experimental setup of on-surface polymerization reactions on Au(111) within an ultra-high vacuum (UHV) environment, from substrate preparation to final polymer characterization.

## Experimental Workflow

The entire process, from preparing the substrate to analyzing the final polymeric structures, is conducted in-situ under UHV conditions to prevent contamination. The workflow involves three main stages: substrate preparation, molecular deposition, and thermally induced polymerization, with characterization performed at each critical step.

Caption: Experimental workflow for on-surface polymerization on Au(111).

## Detailed Protocols

### Protocol 1: Au(111) Substrate Preparation

This protocol aims to produce an atomically clean and well-ordered Au(111) surface, identifiable by its characteristic herringbone reconstruction.[3] All steps are performed in a UHV chamber with a base pressure below  $2 \times 10^{-10}$  mbar.[4]

- **Sputtering:** The Au(111) single crystal is subjected to multiple cycles of sputtering with Argon ions ( $\text{Ar}^+$ ). This physically removes layers of contaminants from the surface.[4][5]
  - **Ar<sup>+</sup> Energy:** 1.2 - 1.5 keV.[1][4]
  - **Duration:** 15-20 minutes per cycle.
- **Annealing:** Following each sputtering cycle, the crystal is annealed at high temperature. This process repairs the crystal lattice and allows the surface to reconstruct.[4][5]
  - **Annealing Temperature:** 670 - 750 K (400 - 480 °C).[1][4][5]
  - **Duration:** 10-15 minutes per cycle.
- **Verification:** After several sputter/anneal cycles, the surface cleanliness and reconstruction are verified using Scanning Tunneling Microscopy (STM).[3][4] A pristine surface will show large, atomically flat terraces featuring the herringbone pattern.[3]

Parameter	Value	Reference
UHV Base Pressure	$< 2 \times 10^{-10}$ mbar	[4]
Sputtering Ion	Argon ( $\text{Ar}^+$ )	[4][5]
Sputtering Energy	1.2 - 1.5 keV	[1][4]
Annealing Temperature	670 - 750 K	[1][4][5]

Table 1: Summary of Au(111) preparation parameters.

## Protocol 2: Monomer Deposition

Precursor molecules are deposited onto the clean Au(111) substrate held at a specific temperature, typically room temperature, via thermal sublimation.[4][6]

- **Degassing:** The precursor molecules within a quartz or pyrolytic boron nitride crucible are thoroughly degassed in the UHV chamber at a temperature below their sublimation point to remove adsorbed contaminants.
- **Sublimation:** The crucible is heated to the sublimation temperature of the specific monomer. The molecules are deposited onto the Au(111) substrate, which is typically held at room temperature.[\[4\]](#)
- **Coverage Control:** The deposition rate and duration are controlled to achieve the desired surface coverage, which often ranges from sub-monolayer to slightly above one monolayer. [\[4\]](#)[\[7\]](#) The final coverage is typically confirmed by statistical analysis of large-scale STM images.[\[7\]](#)
- **Post-Deposition Analysis:** After deposition, the surface is analyzed with STM to observe the self-assembled structures of the precursor molecules.[\[4\]](#)[\[7\]](#)

## Protocol 3: Thermally Induced Polymerization and Characterization

Polymerization is initiated by annealing the substrate to specific temperatures, which provides the activation energy for covalent bond formation between precursor molecules.[\[6\]](#)[\[7\]](#) This is often a multi-step process.

- **Initial Polymerization:** The sample is annealed to a first temperature ( $T_1$ ) to induce the initial covalent linking of monomers. For Ullmann-like reactions, this step involves the cleavage of carbon-halogen bonds.[\[1\]](#)
- **Secondary Reactions (e.g., Cyclodehydrogenation):** For creating structures like graphene nanoribbons, a second annealing step at a higher temperature ( $T_2$ ) is required. This step induces intramolecular cyclodehydrogenation, leading to the planarization of the polymer chains.[\[4\]](#)[\[7\]](#)
- **In-situ Characterization:**
  - **STM/nc-AFM:** Used after each annealing step to provide high-resolution images of the resulting polymer chains, confirming their structure, length, and alignment.[\[6\]](#)[\[7\]](#)

- XPS: X-ray Photoelectron Spectroscopy is employed to track the chemical evolution of the surface, such as the cleavage of C-Br bonds, by monitoring the core-level spectra of the relevant elements.[2]

Precursor Monomer	Deposition Temp.	Polymerization Temp.	Cyclodehydrogenation Temp.	Resulting Structure	Reference
10,10'-dibromo-9,9'-bianthryl (DBBA)	Room Temperature	200 °C (10 min)	400 °C (10 min)	7-armchair Graphene Nanoribbons (7-aGNRs)	[7]
Bianthryl derivatives	Room Temperature	N/A	~427 °C (700 K)	Planarized building blocks	[4]
Tetrabrominated porphyrinoid	Room Temperature	200 °C	N/A	1D Porphyrinoid Polymer Chains	[6]
Brominated copper-tetraphenylporphyrin	Room Temperature	up to 200 °C	300 °C	2D Covalently Bonded Network	[2]

Table 2: Example parameters for monomer deposition and on-surface polymerization.

## Key Characterization Techniques

The combination of multiple in-situ surface science techniques is crucial for a comprehensive understanding of the on-surface synthesis process.

Technique	Abbreviation	Purpose in Workflow
Scanning Tunneling Microscopy	STM	Provides real-space images of the surface with sub-molecular resolution. Used to verify substrate cleanliness, monomer self-assembly, and the final polymer structure.[4][8]
X-ray Photoelectron Spectroscopy	XPS	A chemical analysis technique that provides information on the elemental composition and chemical bonding states on the surface. Crucial for confirming reaction steps like dehalogenation.[2][8]
Non-contact Atomic Force Microscopy	nc-AFM	Offers complementary high-resolution structural imaging, particularly useful for resolving the internal bond structure of the synthesized polymers.[6]
Low-Energy Electron Diffraction	LEED	Provides information about the long-range crystalline order of the substrate and the self-assembled molecular layers.[1]

Table 3: Primary characterization techniques and their roles.

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